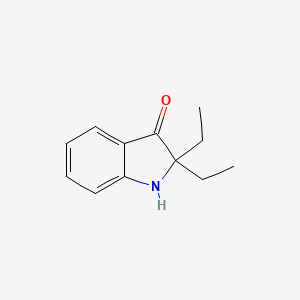

2,2-Diethyl-2,3-dihydro-1H-indol-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2,2-diethyl-1H-indol-3-one |

InChI |

InChI=1S/C12H15NO/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13-12/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

QYEBZRUPGOLAOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)C2=CC=CC=C2N1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diethyl 2,3 Dihydro 1h Indol 3 One

De Novo Construction of the 2,3-Dihydro-1H-indol-3-one Core

The foundational 2,3-dihydro-1H-indol-3-one (indolone) structure can be assembled from non-cyclic starting materials through various intramolecular cyclization and annulation reactions. These methods build the heterocyclic ring system from the ground up.

Cyclization Reactions Employing Acyclic Precursors

The synthesis of the indolone core often begins with appropriately substituted anilines or related acyclic compounds that undergo intramolecular reactions to form the five-membered heterocyclic ring. A common strategy involves the cyclization of 2-ethynylaniline (B1227618) derivatives. While this often leads to indole (B1671886) formation, modifications to the reaction pathway can yield indolone structures. For instance, base-catalyzed cyclization of 2-ethynylanilines in water has been shown to be an efficient method for creating the indole ring. ccspublishing.org.cn

Another approach involves the reductive cyclization of nitro ketoesters. This process can generate a 1-hydroxyindole (B3061041) intermediate, which can then be further reacted. nih.gov These methods highlight the versatility of using linear, functionalized aromatic precursors to build the core indolone structure through ring-closing reactions.

Annulation Strategies for Indolone Ring Formation

Annulation involves the formation of a ring onto a pre-existing molecular fragment. Transition metal-catalyzed annulation has become a powerful tool for constructing cyclic frameworks. researchgate.net For instance, a [3+2] annulation of arynes by methyl indole-2-carboxylates has been demonstrated as a novel and efficient method for synthesizing an indole-indolone scaffold under mild conditions. nih.gov In this process, the aryne is attacked by the indole nucleophile, followed by an intramolecular attack of the resulting carbanion on the neighboring ester to close the ring. nih.gov

Rhodium-catalyzed C-H/N-H activation and annulation represents another advanced strategy. researchgate.net These methods provide direct access to complex heterocyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single operation, offering an atom-economical route to the indolone core.

Functionalization of Pre-existing Indolone Scaffolds

Once the 2,3-dihydro-1H-indol-3-one core is obtained, the focus shifts to introducing the two ethyl groups at the C2 position. This is typically achieved through alkylation reactions.

Alkylation and Acylation Reactions at the Dihydroindolone Core

The functionalization of the indolone core, particularly at the C3 position of the related oxindole (B195798) system, is a well-studied area. Base-catalyzed C3-alkylation of N-unprotected-3-monosubstituted oxindoles using agents like butyllithium (B86547) (BuLi) has been optimized for selective C3-alkylation. nih.gov This methodology can be adapted for the indolone system to introduce substituents at the C2 position.

Acylation reactions at the 3-position of indoles are also common, often utilizing acyl chlorides in the presence of a Lewis acid like diethylaluminum chloride. organic-chemistry.org While this functionalizes the C3 position, similar principles of activating the indole system can be applied to target the C2 position for subsequent modifications.

Direct Diethylation Approaches

The direct synthesis of 2,2-disubstituted indol-3-ones, including the target compound 2,2-Diethyl-2,3-dihydro-1H-indol-3-one, relies on the dialkylation of the parent indolone. This process involves the sequential or one-pot addition of two ethyl groups. The strategy typically requires a strong base to deprotonate the C2 position, forming a nucleophilic enolate which then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide.

The challenge lies in controlling the degree of alkylation to achieve the desired disubstituted product without side reactions. The use of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is common to generate the enolate. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF). The process would involve a first ethylation, followed by a second deprotonation and subsequent reaction with another equivalent of the ethylating agent.

Table 1: Representative Conditions for Dialkylation of Indolone Scaffolds

| Precursor | Base | Alkylating Agent | Solvent | Typical Conditions |

| 2,3-Dihydro-1H-indol-3-one | Sodium Hydride (NaH) | Ethyl Iodide (EtI) | THF | 0 °C to room temperature |

| N-Protected Indol-3-one | LDA | Ethyl Bromide (EtBr) | THF | -78 °C to room temperature |

| 3-substituted Oxindole | Butyllithium (BuLi) | Methyl Iodide (MeI) | THF | -78 °C to room temperature nih.gov |

This table presents generalized conditions based on common alkylation procedures for related structures.

Advanced Catalytic Syntheses

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. For the synthesis of 2,2-disubstituted indol-3-ones, advanced catalytic approaches are being developed. These include transition-metal-catalyzed reactions that can construct the asymmetric quaternary carbon at the C2 position. researchgate.net

Photoredox catalysis is an emerging field that utilizes visible light to promote organic transformations, and has been applied to the synthesis of indoles. researchgate.net Such light-mediated, diastereoselective de novo syntheses can yield substituted indolines with high efficiency. researchgate.net While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the principles of catalytic asymmetric synthesis of related 3,3-disubstituted oxindoles can be conceptually applied. researchgate.net These methods often employ chiral catalysts to control the stereochemistry of the newly formed quaternary center, an important consideration for potential pharmaceutical applications.

Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful and versatile methods for the construction of the 2,2-disubstituted 3-oxindole scaffold. Palladium-catalyzed reactions are particularly prominent in this area. One common approach involves the intramolecular α-arylation of amides. For instance, the palladium-catalyzed asymmetric intramolecular α-arylation of N-aryl-2-alkyl-2-cyanoacetamides can be envisioned for the synthesis of 2,2-disubstituted oxindoles. While this has been extensively studied for spirooxindoles, the fundamental transformation can be adapted for the synthesis of 2,2-dialkyl derivatives.

Another significant transition metal-mediated approach is the palladium-catalyzed spirocyclization, which proceeds through the insertion of an oxabicycle into a palladacycle intermediate. This intermediate is formed via a sequence of carbocyclization and C-H functionalization. researchgate.netrsc.org Mechanistic studies suggest that this process is diastereoselective. researchgate.net Although this method is primarily used for spirooxindoles, the underlying principles of C-H activation and subsequent cyclization are relevant for the construction of the 2,2-disubstituted oxindole core.

Recent developments have also explored the use of other transition metals. For example, nickel-catalyzed reactions have been employed for the synthesis of various heterocyclic compounds, and their application to the synthesis of 2,2-disubstituted 3-oxindoles is an area of growing interest. Similarly, gold-catalyzed reactions have been utilized for the construction of spirooxindoles from 4-hydroxycoumarin (B602359) and N-substituted isatins, showcasing the utility of this metal in facilitating the desired transformations. nih.gov

| Catalyst | Substrates | Product Type | Key Features |

|---|---|---|---|

| Palladium | N-aryl-2-alkyl-2-cyanoacetamides | 2,2-disubstituted oxindoles | Intramolecular α-arylation |

| Palladium | Aryl iodides and oxabicycles | Spirooxindoles | Spirocyclization via C-H activation and palladacycle insertion. researchgate.netrsc.org |

| Gold | 4-Hydroxycoumarin and N-substituted isatins | Spirooxindoles | Microwave-assisted synthesis. nih.gov |

| Silver | Activated alkenes and acetonitrile | Nitrile-containing spirooxindoles | AgF-mediated dialkylation. nih.gov |

Organocatalytic Methods

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of 2,2-disubstituted 3-oxindoles, offering a metal-free alternative to traditional methods. These reactions often proceed under mild conditions and allow for high levels of stereocontrol. A significant body of work in this area focuses on the synthesis of 3,3'-disubstituted oxindoles, which possess a quaternary stereocenter at the C3 position. However, the principles can be extended to the formation of C2-quaternary centers.

One prominent organocatalytic approach involves the reaction of enals or enones with substituted oxindoles in the presence of a chiral amine catalyst, such as a derivative of proline or a cinchona alkaloid. These reactions typically proceed through the formation of a nucleophilic enamine or a dienamine intermediate, which then attacks an electrophilic partner.

For the synthesis of spirooxindoles, which are a class of 2,2-disubstituted 3-oxindoles, organocatalytic [3+2] cycloaddition reactions are widely employed. For example, the reaction of isatin-derived ketimines with allenoates, catalyzed by a chiral phosphine, can afford spirooxindoles containing a pyrrolidine (B122466) ring with high enantioselectivity.

Furthermore, chiral phosphoric acids have been utilized as effective Brønsted acid catalysts for the asymmetric synthesis of arylindolyl indolin-3-ones. rsc.org These reactions involve the activation of 2-aryl-3H-indol-3-ones towards nucleophilic attack by 3-arylindoles, leading to products with both axial and central chirality in high yields and excellent stereoselectivities. rsc.org

| Catalyst Type | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Chiral Amine (e.g., Proline derivative) | Michael Addition | Substituted oxindoles and α,β-unsaturated aldehydes/ketones | 3,3-disubstituted oxindoles |

| Chiral Phosphine | [3+2] Cycloaddition | Isatin-derived ketimines and allenoates | Spirooxindoles |

| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts type reaction | 3-Arylindoles and 2-aryl-3H-indol-3-ones | Arylindolyl indolin-3-ones. rsc.org |

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when targeting biologically active molecules. For a molecule like this compound, which does not possess a chiral center, the discussion of stereochemical control would apply to the synthesis of derivatives or analogs that do contain stereogenic centers. The principles of diastereoselective and enantioselective synthesis are well-established for the broader class of 2,2-disubstituted 3-oxindoles.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis of 2,2-disubstituted 3-oxindoles often involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters. The inherent stereochemistry of the starting material influences the stereochemical outcome of the reaction. For instance, in the synthesis of spirooxindoles, the diastereoselectivity of the reaction can be controlled by the facial selectivity of the attack of a nucleophile on a prochiral center.

A notable example is the highly diastereoselective Pictet-Spengler reaction used in the synthesis of spiroindolones. In the reaction of rac-α-methyltryptamine with 5-chloroisatin, a trans diastereoisomer is preferentially formed. mdpi.com Mechanistic studies have shown that both kinetic and thermodynamic conditions can influence the diastereomeric ratio of the products. mdpi.com

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries. In the context of 2,2-disubstituted 3-oxindoles, a wide array of enantioselective methods have been developed, particularly for the synthesis of spirooxindoles, which often possess a chiral quaternary spiro-center.

As mentioned in the organocatalysis section, chiral phosphoric acids, cinchona alkaloids, and proline derivatives are frequently employed to induce high levels of enantioselectivity in reactions such as Friedel-Crafts alkylations, Michael additions, and cycloadditions. For example, the organocatalytic asymmetric synthesis of arylindolyl indolin-3-ones using a chiral phosphoric acid catalyst proceeds with excellent enantioselectivity. rsc.org

Transition metal catalysis also offers powerful tools for enantioselective synthesis. The use of chiral ligands in conjunction with a metal catalyst can create a chiral environment that directs the stereochemical outcome of the reaction. Palladium-catalyzed asymmetric intramolecular α-arylation is a prime example of this approach for the synthesis of chiral 3,3-disubstituted oxindoles.

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. While mechanistic studies specifically for the synthesis of this compound are not available, investigations into the synthesis of analogous 2,2-disubstituted 3-oxindoles provide valuable insights.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are key to understanding the reaction pathway. In many syntheses of 2,2-disubstituted 3-oxindoles, transient species such as enamines, enolates, and metal-complexes play a pivotal role.

In the palladium-catalyzed spirocyclization reaction mentioned earlier, a palladacycle has been proposed as a key intermediate. researchgate.netrsc.org Experimental evidence, including the independent synthesis and reaction of the proposed palladacycle, supports its role in the catalytic cycle. rsc.org Furthermore, the pre-retro-Diels-Alder intermediate has been isolated, providing further insight into the reaction mechanism. rsc.org

In the context of the diastereoselective Pictet-Spengler reaction for the synthesis of spiroindolones, both the 4E and 4Z imine intermediates have been isolated. mdpi.com A systematic study of the cyclization of these intermediates under both kinetic and thermodynamic control has shed light on the origin of the observed diastereoselectivity. mdpi.com Under thermodynamic conditions, it is proposed that acid-catalyzed scission of the C1-N2 bond of the spirocenter can occur, allowing for equilibration to the more stable trans diastereomer. mdpi.com

Kinetic Studies of Key Transformations

A thorough review of the scientific literature indicates that specific experimental kinetic studies detailing the rate constants, reaction orders, and activation energies for the synthesis of this compound have not been extensively reported. However, kinetic analyses of analogous reactions, particularly the intramolecular cyclization to form the core oxindole structure, provide valuable insights into the key transformations involved.

One of the most plausible synthetic routes to 2,2-disubstituted indol-3-ones involves the intramolecular cyclization of a precursor molecule, such as an α-halo-α,α-dialkyl-acetanilide. This transformation can be achieved through various methods, including palladium-catalyzed C-H functionalization. Mechanistic and kinetic investigations of these types of reactions are crucial for understanding reaction mechanisms and optimizing conditions.

A relevant kinetic study was conducted on the palladium-catalyzed synthesis of 3,3-difluoro-2-oxindoles from α-chloro-α,α-difluoroacetanilides. This reaction is mechanistically analogous to the intramolecular cyclization that would form this compound. The study utilized kinetic isotope effect (KIE) experiments to probe the rate-determining step of the catalytic cycle.

The investigation involved the synthesis of isotopically labeled substrates to determine both intramolecular and intermolecular kinetic isotope effects. An inverse intramolecular KIE was observed (kH/kD = 0.79), while no intermolecular KIE was detected (kH/kD = 1.01). mit.edu

These results suggest that the rate-determining step of the reaction occurs before any C-H bond cleavage. The data supports a mechanism where the oxidative addition of the α-chloro-α,α-difluoroacetanilide to the Pd(0) catalyst is the slowest step in the catalytic cycle. The observed inverse intramolecular KIE is attributed to a secondary isotope effect arising from the rehybridization of the arene carbon from sp2 to sp3 during the subsequent electrophilic aromatic substitution step. This indicates that the palladation step is slow relative to the C-H bond cleavage. mit.edu

While these findings are for a fluorinated analogue, they provide a foundational understanding of the kinetics of the key intramolecular C-C bond-forming reaction that constitutes the synthesis of the 2,2-disubstituted oxindole core structure.

Interactive Data Table: Kinetic Isotope Effects in a Model Oxindole Synthesis

Below is a summary of the kinetic isotope effect data from the study on the palladium-catalyzed synthesis of 3,3-difluoro-2-oxindoles. mit.edu

| Experiment Type | Substrates | Observed kH/kD | Implication |

| Intermolecular KIE | A 1:1 mixture of deuterated and non-deuterated α-chloro-α,α-difluoroacetanilide | 1.01 | C-H bond cleavage is not the rate-determining step. |

| Intramolecular KIE | Deuterated α-chloro-α,α-difluoroacetanilide | 0.79 | Suggests a secondary isotope effect from sp2 to sp3 rehybridization during palladation. |

Advanced Structural Characterization of 2,2 Diethyl 2,3 Dihydro 1h Indol 3 One

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Intermolecular Hydrogen Bonding Networks:A crystallographic structure would be required to identify and characterize any hydrogen bonds (e.g., N-H···O), including their bond lengths and angles, and to describe the resulting network within the crystal lattice. A data table of hydrogen bond geometries would be a standard component of this section.

Without access to published research containing this specific information for 2,2-Diethyl-2,3-dihydro-1H-indol-3-one, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-rich content.

Characterization of Aromatic and Aliphatic Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state, which in turn influences physical properties such as melting point and solubility. For this compound, a detailed analysis would involve the identification and characterization of non-covalent interactions.

In the absence of a crystal structure for this specific compound, a hypothetical analysis would anticipate the presence of several types of interactions:

N-H···O Hydrogen Bonding: The lactam functionality (a cyclic amide) contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This would likely lead to the formation of strong hydrogen bonds, potentially creating dimeric structures or extended chains in the solid state.

π-π Stacking: The aromatic benzene (B151609) ring of the indolone core could engage in π-π stacking interactions with adjacent molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

Van der Waals Interactions: The aliphatic diethyl groups at the C2 position would primarily interact through weaker van der Waals forces.

A quantitative analysis of these interactions, typically derived from crystallographic data, would involve the measurement of intermolecular distances and angles. However, no such data has been found for this compound.

Chiroptical Properties of Enantiomerically Enriched this compound

The 2,2-diethyl substitution at the C2 position of the 2,3-dihydro-1H-indol-3-one scaffold does not create a chiral center. The C2 atom is a quaternary carbon bonded to two identical ethyl groups, an aromatic ring carbon, and a carbonyl carbon. Therefore, the molecule is achiral and cannot be resolved into enantiomers.

Consequently, the study of chiroptical properties such as Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD) is not applicable to this compound. These techniques are used to investigate chiral molecules that exhibit differential absorption or rotation of plane-polarized light. As this compound does not possess chirality, it would not exhibit a CD or ORD spectrum.

Circular Dichroism (CD) Spectroscopy

Not applicable. This technique measures the difference in absorption of left and right circularly polarized light, a property exclusive to chiral molecules.

Optical Rotatory Dispersion (ORD)

Not applicable. This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength, which is also a characteristic of chiral substances.

Chemical Reactivity and Derivatization of the 2,2 Diethyl 2,3 Dihydro 1h Indol 3 One Core

Transformations at the Carbonyl Group (C-3 Ketone)

The ketone functionality at the C-3 position is a versatile handle for introducing structural diversity. It can undergo reduction, react with various nucleophiles, and form carbon-nitrogen double bonds.

The carbonyl group of the 2,2-Diethyl-2,3-dihydro-1H-indol-3-one core can be reduced to a secondary alcohol, or carbinol, forming 2,2-Diethyl-2,3-dihydro-1H-indol-3-ol. This transformation is typically achieved using standard reducing agents.

Commonly employed reagents for the reduction of ketones to alcohols include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org For instance, in a related indole (B1671886) system, a 3-acetyl-2-ethyl-1-(phenylsulfonyl)indole was successfully reduced to the corresponding ethanol (B145695) derivative using sodium borohydride in a mixture of ethanol, water, and THF. mdpi.com This suggests that similar conditions would be effective for the reduction of the C-3 ketone in this compound. The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide in an alcohol solvent, is another mild and chemoselective method for reducing ketones to alcohols. google.com

Table 1: Common Reagents for Ketone to Carbinol Reduction

| Reagent | Typical Solvent(s) | Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temp. | Mild and selective for aldehydes and ketones. mdpi.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | Powerful reducing agent; will also reduce esters, amides, etc. |

The electrophilic carbon of the C-3 carbonyl group is susceptible to attack by various nucleophiles. One of the most fundamental carbon-carbon bond-forming reactions at a carbonyl group is the Aldol (B89426) condensation. sigmaaldrich.com This reaction involves the addition of an enolate ion to the ketone. In the context of this compound, the ketone could react with an enolate generated from another aldehyde or ketone in the presence of a base, leading to a β-hydroxy ketone adduct. Subsequent dehydration would yield an α,β-unsaturated ketone.

While specific examples for this compound are not prevalent, the general reactivity of the indolin-3-one scaffold supports this transformation. For example, related 3H-indol-3-ones have been shown to undergo aldol condensation with other carbonyl compounds. nih.gov Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are also potent nucleophiles that can add to the C-3 ketone to form tertiary alcohols.

The reaction of the C-3 ketone with primary amines or their equivalents results in the formation of an iminone, also known as a Schiff base. This condensation reaction typically occurs under acidic catalysis and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. The resulting C=N double bond of the iminone derivative provides a new site for further functionalization. The synthesis of imines from ketones is a well-established transformation. For example, 2-aryl-1-arylimino-2,3-dihydro-1H-isoindoles, which are imine derivatives of a related heterocyclic ketone system, can be readily prepared, demonstrating the feasibility of this type of reaction on such scaffolds. researchgate.net

Functionalization at the Nitrogen Atom (N-1)

The secondary amine at the N-1 position is nucleophilic and can be readily functionalized through various reactions, most notably alkylation and acylation. This allows for the introduction of a wide array of substituents, significantly modifying the properties of the core structure.

N-Alkylation: The hydrogen atom on the N-1 nitrogen is acidic enough (pKa of indole NH is ~16-17) to be removed by a strong base, such as sodium hydride (NaH), to form a nitrogen anion. youtube.com This resulting anion is a potent nucleophile that can react with various electrophiles, like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in an Sₙ2 reaction to yield N-alkylated products. youtube.commdpi.com This two-step, one-pot procedure is a common and effective method for the N-alkylation of indoles and related heterocycles. youtube.com

N-Acylation: The N-1 position can be acylated using acylating agents like acid chlorides or anhydrides. nih.gov This reaction often proceeds under basic conditions or can be catalyzed. For instance, N-acylation of indoles has been achieved directly with carboxylic acids using boric acid as a catalyst. clockss.org A common method for protecting the indole nitrogen involves acylation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to form the N-Boc derivative. nih.gov N-acylation can also be a key step in more complex syntheses, where the acyl group acts as a directing group or a precursor for further transformations. nih.gov

Table 2: Representative Conditions for N-Functionalization of Indole-like Scaffolds

| Reaction | Reagent(s) | Base / Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., MeI) | Sodium Hydride (NaH) | THF, DMF | N-Alkyl derivative youtube.com |

| N-Acylation | Acid Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane | N-Acyl derivative |

| N-Acylation | Carboxylic Acid (RCOOH) | Boric Acid | Mesitylene | N-Acyl derivative clockss.org |

The N-1 position serves as a convenient anchor point for the introduction of various heterocyclic rings. This can be achieved by using bifunctional reagents in N-alkylation or N-acylation reactions, where the introduced side chain contains the necessary functionality for a subsequent cyclization step.

For example, an N-alkylation reaction using a haloalkyl-substituted heterocycle would directly attach the heterocyclic moiety. Alternatively, one could introduce a side chain via N-alkylation that possesses a functional group (e.g., an amine, ester, or ketone) capable of undergoing a subsequent reaction to form a new ring. The synthesis of complex molecules like 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives demonstrates how the indole nitrogen can be incorporated into a larger heterocyclic system. nih.gov Similarly, derivatives of isatin-N-acetic acid can be used as precursors to synthesize triazino-indole fused systems, highlighting a strategy where an N-1 substituent is cyclized to form a new heterocyclic ring. researchgate.net The reaction of an indole derivative with phenacyl bromides can lead to the formation of thiazole (B1198619) rings, further illustrating the versatility of this approach. researchgate.net

Reactivity of the Dihydroethylene Bridge (C-2, C-3)

The dihydroethylene bridge, encompassing the quaternary carbon C-2 and the carbonyl carbon C-3, is a hub of chemical reactivity. Reactions at this site often involve transformations of the ketone or lead to aromatization of the heterocyclic ring.

The conversion of the 2,3-dihydro-1H-indol-3-one core to a fully aromatic indole system is a thermodynamically favorable process, driven by the formation of the stable indole ring. This aromatization is often observed as the terminal step in multi-step reaction sequences initiated at the C-3 carbonyl group. For instance, 2,3-dihydroindoles are noted to be sensitive to oxidation and can revert to aromatic indoles. nih.gov

A prominent example of this transformation is the tandem Wittig reaction and aromatization-induced Cope rearrangement. rsc.orgrsc.org In this sequence, a 2-allyl-substituted indolin-3-one reacts with a phosphonium (B103445) ylide. The initial Wittig olefination at the C-3 carbonyl generates a 3-alkylidene-1,2-dihydroindole intermediate. This intermediate, which contains a 1,5-diene system, subsequently undergoes a Cope rearrangement that results in the formation of a stable, aromatic α-allyl-3-indole acetate (B1210297) derivative. organic-chemistry.orgnih.gov The powerful thermodynamic driving force of aromatization is sufficient to overcome the energetic preference for conjugation or the formation of more substituted olefins, which are typical drivers for the Cope rearrangement. rsc.orgnih.gov Similarly, Wittig products of 2-oxygenated indol-3(2H)-ones have been shown to isomerize into 3-alkylindoles under more forceful reaction conditions. rsc.org

The 2,2-disubstituted-2,3-dihydro-1H-indol-3-one framework can undergo several types of rearrangement reactions, often leading to significant structural alterations. The most extensively studied of these is the Cope rearrangement, which is particularly relevant for derivatives bearing an allyl group at the C-2 position. rsc.orgresearchgate.net As described previously, the reaction of 2-allylindolin-3-ones with phosphonium ylides triggers a domino Wittig reaction-Cope rearrangement, yielding α-allyl-3-indole acetates. nih.gov This "reverse aromatic Cope rearrangement" serves as an efficient method for synthesizing complex indole derivatives. organic-chemistry.org

While the Cope rearrangement is specific to 2-allyl derivatives, other rearrangement pathways can be envisaged for the general indolin-3-one scaffold. For instance, acid-catalyzed 1,2-migration of substituents from the C-3 position to the C-2 position is a known process in indole chemistry, providing a potential route for isomerization. jst.go.jp Furthermore, mechanistic studies of related heterocyclic systems suggest that rearrangements can proceed through reversible ring-opening to form an intermediate that subsequently re-closes in a different manner, leading to a rearranged product. electronicsandbooks.com Gold-catalyzed reactions of related furo[3,2-b]indoles have also been shown to produce indolin-3-ones through a cascade sequence involving a ring-opening event. unimi.it

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic benzene (B151609) ring of the this compound core is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the substituents on the ring. The key substituents are the nitrogen atom of the dihydro-pyrrole ring and the carbonyl group at C-3.

The nitrogen atom, being part of an aniline-like system, possesses a lone pair of electrons that can be delocalized into the aromatic ring. This makes the nitrogen a strong activating group and an ortho, para-director. Consequently, electrophilic attack is predicted to occur preferentially at the C-4 and C-6 positions. The carbonyl group at C-3, along with any N-acyl group that may be present, is electron-withdrawing and acts as a deactivating, meta-directing group, favoring substitution at the C-5 and C-7 positions. In the competition between these effects, the powerful activating and directing influence of the nitrogen atom typically dominates, making the C-4 and C-6 positions the most probable sites for electrophilic substitution. ic.ac.uk In general indole chemistry, electrophilic attack occurs preferentially at C-3, but with this position saturated and C-2 being a quaternary center, reactivity is shifted to the benzene portion of the molecule. researchgate.net

Nucleophilic aromatic substitution on the benzene ring of the indolin-3-one core is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) on the aromatic ring to activate it towards nucleophilic attack, which are absent in the parent structure.

Strategies for Derivatization and Structural Diversification of this compound

The this compound molecule offers several sites for chemical modification, allowing for extensive structural diversification.

Reactions at the C-3 Carbonyl Group: The ketone is a prime site for derivatization. It can undergo Wittig organic-chemistry.orgwikipedia.org and Horner-Wadsworth-Emmons reactions to form C-3 alkylidene derivatives. organic-chemistry.orgnih.gov These reactions are well-documented for analogous 2-allyl-indolin-3-ones. rsc.org Aldol condensation reactions with various aldehydes or ketones can also be employed to introduce new carbon-carbon bonds at the C-3 position, as demonstrated with related indol-3(2H)-ones. researchgate.net

Modification at the N-1 Position: The nitrogen atom can be readily acylated or alkylated using standard methodologies to introduce a wide variety of substituents, which can influence the electronic properties and steric environment of the entire molecule.

Functionalization of the Aromatic Ring: As discussed, electrophilic aromatic substitution provides a direct route to introduce substituents such as halogens, nitro groups, or acyl groups onto the benzene ring, primarily at the C-4 and C-6 positions.

Aromatization: The dihydro-pyrrole ring can be oxidized to generate the corresponding aromatic 2,2-diethyl-indol-3-one, a reaction that can occur in tandem with other transformations like the Wittig reaction. rsc.orgrsc.org

Mechanistic Insights into Key Reactivity Patterns of this compound

Understanding the mechanisms underlying the reactivity of the indolin-3-one core is essential for predicting reaction outcomes and designing synthetic pathways.

Electrophilic Aromatic Substitution: The mechanism follows the classical pathway for EAS. An electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For attack at the C-4 or C-6 positions, the positive charge can be delocalized onto the nitrogen atom, providing significant additional stabilization. This stabilization is not possible for attack at the C-5 or C-7 positions, explaining the kinetic preference for ortho and para substitution relative to the nitrogen atom. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final substituted product.

Data Tables

Table 1: Tandem Wittig Reaction and Cope Rearrangement of 2-Allyl-1,2-dihydroindol-3-one Analogs rsc.org

This table summarizes the yields of various 3-indole derivatives obtained from the reaction of N-acetyl-2-allyl-1,2-dihydroindol-3-ones with different phosphonium ylides. The reaction proceeds via a tandem Wittig olefination and an aromatization-induced Cope rearrangement.

Theoretical and Computational Studies of 2,2 Diethyl 2,3 Dihydro 1h Indol 3 One

Electronic Structure Calculations

The electronic structure of 2,2-Diethyl-2,3-dihydro-1H-indol-3-one is fundamentally governed by the interplay between the benzene (B151609) ring, the pyrrolidone ring, and the diethyl substituents at the C2 position. Density Functional Theory (DFT) is a powerful tool for elucidating these properties. rsc.orgrsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. chemrxiv.org For indole (B1671886) derivatives, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital.

The presence of the electron-donating diethyl groups at the C2 position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the carbonyl group at C3 acts as an electron-withdrawing group, which would lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For substituted indoles, this gap can be modulated by the nature of the substituents. chemrxiv.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | π* orbital, primarily localized on the α,β-unsaturated ketone moiety. |

| HOMO | -5.5 to -6.5 | π orbital, delocalized over the indole nucleus. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Indicator of chemical reactivity and electronic transitions. |

Note: These values are estimations based on typical DFT calculations for substituted indole systems and are presented for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, aiding in the structural elucidation of molecules.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts of this compound can be predicted using DFT calculations. The protons of the diethyl groups would be expected in the aliphatic region of the 1H NMR spectrum. The aromatic protons on the benzene ring would appear in the downfield region, with their specific shifts influenced by the electronic environment. The C2 carbon, being a quaternary carbon bonded to two ethyl groups, would have a characteristic shift in the 13C NMR spectrum. The carbonyl carbon (C3) would exhibit a signal at a significantly downfield chemical shift, typical for ketones.

Vibrational Frequencies: The infrared (IR) spectrum is characterized by the vibrational modes of the molecule. For this compound, key vibrational frequencies can be predicted. The most prominent peak would be the C=O stretching frequency of the ketone group, typically appearing around 1700-1720 cm-1. The N-H stretching vibration would be observed in the range of 3300-3500 cm-1. researchgate.net C-H stretching vibrations of the aromatic ring and the diethyl groups would also be present. DFT calculations can provide a detailed assignment of these vibrational modes. rsc.org

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm-1) | Functional Group |

| N-H Stretch | 3350 - 3450 | Amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene Ring |

| C-H Stretch (Aliphatic) | 2850 - 2970 | Diethyl Groups |

| C=O Stretch | 1700 - 1720 | Ketone |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene Ring |

Note: These are typical ranges and can be more precisely calculated using computational methods.

Charge Distribution and Reactivity Descriptors

The distribution of electron density within the molecule dictates its reactivity. Molecular Electrostatic Potential (MEP) maps are valuable for visualizing regions of high and low electron density. nih.gov For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. The nitrogen and the aromatic ring would also exhibit regions of varying electron density.

Reactivity descriptors such as Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. pku.edu.cn The C3 position of the indole nucleus is generally the most reactive site for electrophilic substitution. wikipedia.org However, in this molecule, the presence of the carbonyl group at C3 alters this reactivity pattern. The nitrogen atom's lone pair contributes to the aromaticity of the indole ring, but it can still act as a nucleophilic center. wikipedia.org

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The diethyl groups at the C2 position introduce conformational flexibility to the molecule. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. libretexts.org Molecular mechanics methods can be used for an initial scan of the conformational landscape, followed by more accurate quantum chemical calculations (like DFT) for the low-energy conformers. nih.gov

The rotation around the C2-C(ethyl) bonds will lead to different staggered and eclipsed conformations. The relative energies of these conformers will be determined by steric hindrance between the ethyl groups and the rest of the molecule. The most stable conformer will be the one that minimizes these steric clashes.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in understanding the step-by-step pathways of chemical reactions. For this compound, potential reactions could involve the carbonyl group (e.g., nucleophilic addition) or the N-H bond. DFT calculations can be used to model the reaction pathways, locate the transition state structures, and calculate the activation energies. copernicus.orgresearchgate.net This provides insights into the feasibility and kinetics of different reactions. For instance, the mechanism of oxidation or reduction of the indole core can be computationally explored. copernicus.orgresearchgate.net

Solvation Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure, geometry, and reactivity of this compound. nih.gov

In a polar solvent, the dipole moment of the molecule will interact with the solvent's electric field, leading to stabilization. This can affect the relative energies of different conformers and the activation energies of reactions. For instance, a polar solvent is likely to stabilize charge-separated transition states, potentially accelerating certain reactions. The effect of hydrogen bonding between the N-H group and protic solvents can also be modeled to understand its impact on reactivity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on the dynamic behavior of this compound have not been published in peer-reviewed literature. While computational and theoretical studies, including MD simulations, are frequently conducted on various indole derivatives to explore their pharmacological potential, interactions with biological targets, or reaction mechanisms, this particular compound has not been the subject of such specific dynamic analysis. nih.govpcbiochemres.comnih.gov

Molecular dynamics simulation is a powerful computational method used to understand the physical movement of atoms and molecules over time. For a compound like this compound, such a study would typically involve:

Conformational Analysis: Investigating the flexibility of the molecule, including the rotation of the diethyl groups at the C2 position and any puckering of the five-membered dihydroindole ring.

Solvation Effects: Simulating the compound in various solvents to observe how its structure and dynamics are influenced by the surrounding environment.

While research exists on the synthesis of 2,2-disubstituted indolin-3-ones and the reduction of related 2-oxindoles to form 2,3-dihydroindoles, these studies have not extended to a computational analysis of the dynamic properties of the 2,2-diethyl substituted variant. acs.orgmdpi.com Similarly, theoretical studies on the broader indole class have focused on aspects like isomerization or reactivity rather than the specific dynamic behavior of this derivative. acs.orgresearchgate.net

The absence of dedicated MD simulation data for this compound means that detailed quantitative insights into its structural fluctuations, conformational landscape, and stability over time remain an area for future investigation.

Applications of 2,2 Diethyl 2,3 Dihydro 1h Indol 3 One As a Chemical Building Block

Role in the Synthesis of Complex Natural Product Analogs (Non-biological target focus)

There is no readily available scientific literature that describes the use of 2,2-Diethyl-2,3-dihydro-1H-indol-3-one as a starting material or intermediate in the synthesis of complex natural product analogs where the primary focus is on non-biological applications. Research in the area of natural product synthesis is extensive; however, the specific role of this diethyl-substituted indolone in creating analogs for materials science or other non-biological fields is not documented.

Precursor for Advanced Organic Materials (e.g., Dyes, Polymers, Optoelectronic Materials, if applicable to chemical structure)

An in-depth search of scientific databases did not yield any studies on the application of this compound as a precursor for advanced organic materials. The core structure of indolinone can be found in some dye molecules; however, there is no specific information available on the use of the 2,2-diethyl derivative in the development of dyes, polymers, or optoelectronic materials. The influence of the diethyl substitution on the photophysical or polymerization properties of the resulting materials has not been reported.

Utility in Catalyst Design and Ligand Chemistry

The utility of this compound in the design of catalysts or as a ligand in coordination chemistry is not documented in the reviewed scientific literature. While heterocyclic compounds are a cornerstone of ligand design for various catalytic processes, there are no published examples of this specific compound being employed for such purposes.

Development of Chemical Probes and Tools for Synthetic Chemistry

There is no available research that details the development or use of this compound as a chemical probe or a tool for synthetic chemistry. The design of chemical probes often relies on specific functionalities and reactivities that enable the detection or manipulation of chemical or biological systems. The application of this particular indolone in such a capacity has not been explored in the scientific literature.

Conclusion and Future Perspectives in the Chemistry of 2,2 Diethyl 2,3 Dihydro 1h Indol 3 One

Emerging Methodologies for Efficient and Sustainable Synthesis

The development of eco-friendly and atom-economical synthetic routes is a central theme in modern organic chemistry. Future efforts in synthesizing 2,2-Diethyl-2,3-dihydro-1H-indol-3-one and related compounds will likely focus on methodologies that minimize waste, avoid harsh conditions, and utilize renewable resources. researchgate.netsjp.ac.lk

Key Emerging Synthetic Strategies:

Photoredox and Biocatalysis: A significant emerging area is the combination of visible-light photoredox catalysis with enzymatic catalysis. nih.gov This dual catalytic system allows for the direct, one-pot asymmetric synthesis of 2,2-disubstituted indol-3-ones from readily available 2-arylindoles. nih.govresearchgate.net Such methods provide a mild and powerful strategy for creating complex chiral compounds. nih.gov The use of clean and renewable light sources is increasingly favored due to its safety, practicality, and economy. researchgate.net

Green Solvents and Catalyst-Free Conditions: There is a growing trend towards using environmentally benign solvents like water or ethanol-water mixtures. sjp.ac.lk For instance, efficient protocols have been developed for synthesizing related oxindole (B195798) hybrids in water under catalyst-free conditions, offering advantages like excellent yields and short reaction times. sjp.ac.lk The de novo assembly of the indole (B1671886) core from inexpensive anilines and other simple building blocks in ethanol (B145695), without any metal catalyst, represents another sustainable approach. semanticscholar.org

One-Pot Reactions: Efficient one-pot procedures are being developed to construct 2,2-disubstituted indolin-3-ones from simple substrates. nih.govresearchgate.net These methods, which can involve the formation of multiple C-C and C-N bonds in a single operation, often exhibit broad substrate scope and functional group tolerance. nih.govsjp.ac.lk

| Methodology | Key Features | Advantages | Relevant Compounds |

| Photo-biocatalysis | Combination of photoredox and enzyme (e.g., lipase) catalysis. nih.gov | Mild conditions, high enantioselectivity, one-pot synthesis. nih.gov | 2,2-Disubstituted Indol-3-ones |

| Green Solvents | Use of water or ethanol-water mixtures, avoiding hazardous organic solvents. sjp.ac.lk | Environmentally friendly, cost-effective, simplified work-up. sjp.ac.lk | Polycyclic Spirooxindoles |

| One-Pot Umpolung | Double umpolung reaction of 2-aminophenyl-3-oxopropanoate. nih.gov | Operational simplicity, broad scope, good functional group tolerance. nih.govresearchgate.net | 2,2-Disubstituted Indolin-3-ones |

| MCR-based Assembly | Multi-component reaction from anilines, glyoxal, formic acid, and isocyanides. semanticscholar.org | Mild conditions, no metal catalyst, high atom economy. semanticscholar.org | C2-functionalized Indoles |

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond synthesis, understanding and exploiting the unique reactivity of the 2,2-diethylindolone core is crucial for accessing novel molecular architectures. Future research will likely delve into transformations that are currently underexplored.

Photocatalytic C-H Functionalization: Visible-light-mediated strategies can be used for the intramolecular C-H alkylation of indoles to form polycyclic indolones. nih.gov This approach relies on generating alkyl radicals from redox-active esters, which then cyclize onto the indole ring. nih.gov Applying such a strategy to precursors of this compound could open pathways to complex fused and spirocyclic systems.

Enolonium Species Intermediates: Recent studies have shown that 2,2-disubstituted indolin-3-ones can be synthesized through key C-enolonium species. nih.govresearchgate.net The deliberate generation and trapping of such electrophilic intermediates from the 2,2-diethylindolone core could lead to novel functionalization patterns at the α-position, a pathway that warrants further investigation.

Asymmetric Transformations: The development of catalytic asymmetric methods to functionalize the indolone core is a key area of interest. For example, natural quinine-catalyzed enantioselective amination of 2-substituted indolin-3-ones has been shown to produce derivatives with a nitrogen-attached quaternary stereocenter in high yields and excellent enantioselectivities. researchgate.net Exploring similar transformations for the diethyl variant could provide access to a new range of chiral building blocks.

Development of Advanced Analytical Techniques for Characterization

As more complex derivatives and reaction pathways involving this compound are explored, the need for sophisticated analytical techniques for their unambiguous characterization will grow.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques like Variable Temperature (VT) NMR spectroscopy will be crucial for studying dynamic processes, such as the rotation of substituent groups, which can influence reactivity. nih.govresearchgate.net These studies provide critical data on activation barriers and conformational preferences. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition of newly synthesized compounds, providing exact mass measurements that are critical for structural elucidation. nih.gov

In Situ Spectroscopy: Techniques like in situ Infrared (IR) spectroscopy can monitor reactions in real-time, allowing for the observation of transient intermediates and providing mechanistic insights. researchgate.net This has been used to track the lithiation of N-Boc indolines, for example. researchgate.net

X-ray Crystallography: For complex molecules, especially those with multiple stereocenters, single-crystal X-ray analysis is the gold standard for determining the precise three-dimensional structure and absolute stereochemistry. researchgate.netnih.gov

| Technique | Application in Indolone Chemistry | Insights Gained |

| Variable Temperature NMR | Studying dynamic processes like Boc-group rotation in N-protected indolines. nih.gov | Rotational energy barriers (ΔG≠), conformational preferences, rotamer ratios. nih.govresearchgate.net |

| In Situ IR Spectroscopy | Real-time monitoring of reactions, such as deprotonation/lithiation. researchgate.net | Identification of intermediates, reaction kinetics, mechanistic details. researchgate.net |

| HRMS (ESI) | Accurate mass determination of novel indolin-3-one products. nih.gov | Unambiguous confirmation of molecular formula. nih.gov |

| X-ray Crystallography | Determination of absolute stereochemistry of chiral derivatives. researchgate.netnih.gov | Precise 3D atomic arrangement, bond lengths, and angles. researchgate.net |

Potential for Designing Novel Chemical Entities with Tailored Properties

The 2,2-disubstituted indolone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for diverse biological targets. rsc.org The 2,2-diethyl substitution pattern provides a stable, sterically defined core that can be further elaborated to design novel chemical entities with specific, tailored properties.

Hybrid Scaffolds for Biological Activity: A promising strategy involves creating hybrid molecules that combine the indolone core with other pharmacologically relevant motifs. For instance, hybrid scaffolds combining indanone and benzophenone (B1666685) features have been designed to enhance anti-cancer activity. tudublin.ie Applying this concept to the 2,2-diethylindolone core could lead to new therapeutic candidates.

Bioisosteric Replacement: The strategic replacement of atoms or groups can modulate the physicochemical and pharmacological properties of a molecule. nih.gov For example, incorporating silicon in place of a carbon atom is an unconventional strategy to alter druglike properties. nih.gov Exploring silicon or other bioisosteres within the diethyl groups or the aromatic ring of this compound could generate novel compounds with improved metabolic stability or binding affinity.

Structure-Activity Relationship (SAR) Studies: The 2,2-diethylindolone core is an excellent starting point for systematic SAR studies. By synthesizing a library of derivatives with varied substituents on the aromatic ring and the nitrogen atom, researchers can probe how structural modifications impact biological activity, leading to the optimization of lead compounds. nih.gov The development of chalcones based on a related 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one framework, which showed low micromolar cytotoxic activity, serves as a successful example of this approach. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,2-Diethyl-2,3-dihydro-1H-indol-3-one, and how can reaction conditions be optimized?

- Answer: A widely used method involves acid-catalyzed condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indol-2-one derivatives under mild conditions (60–80°C), achieving yields up to 95% . Optimization includes controlling solvent polarity (e.g., ethanol or DMF), stoichiometric ratios of reactants, and reaction time (typically 4–8 hours). Monitoring via TLC or HPLC ensures reaction completion.

Q. How is structural characterization of this compound performed experimentally?

- Answer: Key techniques include:

- X-ray crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond at ~1.22 Å) .

- NMR spectroscopy: NMR (500 MHz, DMSO-d) reveals diagnostic peaks: δ 1.2–1.4 ppm (diethyl groups), δ 6.8–7.5 ppm (aromatic protons) .

- IR spectroscopy: Strong absorption at ~1700 cm confirms the carbonyl group .

Q. What spectroscopic criteria confirm the purity and identity of synthesized this compound?

- Answer: High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) with <2 ppm error. Elemental analysis (C, H, N) should match theoretical values within ±0.3% . Melting points (e.g., 291–293°C) must align with literature data, and HPLC purity should exceed 95% .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Answer: B3LYP/6-31G(d,p) calculations predict frontier molecular orbitals (HOMO-LUMO gaps), global electrophilicity, and Mulliken charges. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity, while electron-deficient regions (e.g., carbonyl group) guide site-specific interactions . Molecular electrostatic potential (MEP) maps visualize nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions between experimental and computational spectral data?

- Answer: Discrepancies in NMR shifts (e.g., carbonyl carbon at δ 180 ppm vs. DFT-predicted δ 185 ppm) may arise from solvent effects or basis set limitations. Use polarizable continuum models (PCM) in DFT to account for solvent interactions. Cross-validate with solid-state NMR or X-ray crystallography .

Q. What strategies improve regioselectivity in cycloaddition reactions involving this compound?

- Answer: Three-component [3+2] cycloadditions with azomethine ylides achieve >90% regioselectivity by:

- Stabilizing dipolar intermediates via electron-withdrawing substituents.

- Using non-polar solvents (e.g., toluene) to favor kinetic control.

- Avoiding catalysts to reduce side reactions .

Q. How can X-ray crystallography validate molecular geometry and intermolecular interactions?

- Answer: SHELXL refines occupancy factors and anisotropic displacement parameters. For example, hydrogen bonding between the carbonyl group and NH of adjacent molecules (distance ~2.8 Å) stabilizes crystal packing . Twinning or disorder requires iterative refinement using SHELXE .

Q. What methodologies link antimicrobial activity to structural features of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.